molecular formula C16H17N3O3 B2905010 (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2321336-50-7

(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2905010
CAS RN: 2321336-50-7
M. Wt: 299.33
InChI Key: NJHAYVMAMVTAHJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione, also known as CID 1067700, is a small molecule that has been studied for its potential therapeutic applications in various diseases. It is a synthetic compound that belongs to the class of imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis Techniques : The efficient synthesis of imidazolidine-2,4-dione derivatives, including those with potential similarity to "(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione," has been achieved through one-pot microwave-assisted methods. These approaches yield optically pure derivatives, indicating a streamlined method for generating compounds with potential application in medicinal chemistry and material science (Brouillette et al., 2007).

Biological Activities

Antidiabetic Properties : Research on thiazolidine-2,4-diones, a related class of compounds, has shown significant hypoglycemic activity, indicating potential applications in the treatment of diabetes. The structural modifications and evaluation of these compounds reveal insights into their mechanism of action and efficacy, suggesting a path for developing new therapeutic agents (Oguchi et al., 2000).

Corrosion Inhibition : Imidazolidine-2,4-dione derivatives have been identified as effective corrosion inhibitors for metals in acidic solutions. Their adsorption behavior and inhibition efficiency are of significant interest for protecting materials in industrial applications (Elbarki et al., 2020).

Material Science Applications

Electrochemical Studies : The electrochemical behavior of imidazolidine derivatives has been analyzed for their potential as corrosion inhibitors. Theoretical calculations based on density functional theory (DFT) have helped to elucidate the efficiency of these compounds, providing a foundation for their application in material protection and preservation (Cruz et al., 2004).

Pharmaceutical Development

Antinociceptive Effects : Studies on hydantoin derivatives have explored their potential therapeutic applications, including antinociceptive effects. Such research provides valuable insights into the development of new drugs for pain management, highlighting the versatility of imidazolidine-2,4-dione compounds in pharmaceutical research (Queiroz et al., 2015).

properties

IUPAC Name

3-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-14(7-6-12-4-2-1-3-5-12)18-9-8-13(11-18)19-15(21)10-17-16(19)22/h1-7,13H,8-11H2,(H,17,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHAYVMAMVTAHJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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